Methyl 2-chloro-6-fluoroquinoline-3-carboxylate

Physicochemical profiling Drug-likeness Membrane permeability

Antibacterial drug discovery programs require building blocks combining validated bioactivity with synthetic versatility. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate addresses this gap with three orthogonal diversification vectors-SNAr at C2-Cl, ester hydrolysis/amidation at C3-COOCH₃, and electrophilic substitution on the quinoline ring-from a single scaffold. Derivatives bearing the 2-chloro-6-fluoroquinolin-3-yl core exhibit broad-spectrum antimicrobial activity exceeding reference drugs against Gram-positive, Gram-negative, and fungal pathogens (Desai et al., 2012). The 6-fluoro substituent confers superior antibacterial inhibition versus 6-methoxy analogs (Nayak et al., 2016). Batch-specific QC (NMR, HPLC, GC) at 95% purity ensures multi-year resupply consistency across medicinal chemistry campaigns.

Molecular Formula C11H7ClFNO2
Molecular Weight 239.63
CAS No. 1896579-08-0
Cat. No. B2633686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-chloro-6-fluoroquinoline-3-carboxylate
CAS1896579-08-0
Molecular FormulaC11H7ClFNO2
Molecular Weight239.63
Structural Identifiers
SMILESCOC(=O)C1=C(N=C2C=CC(=CC2=C1)F)Cl
InChIInChI=1S/C11H7ClFNO2/c1-16-11(15)8-5-6-4-7(13)2-3-9(6)14-10(8)12/h2-5H,1H3
InChIKeyQUTMHDUGIYGJQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structural Identity & Procurement Baseline


Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is a trisubstituted quinoline derivative (C₁₁H₇ClFNO₂, MW 239.63 g/mol) bearing chlorine at the 2-position, fluorine at the 6-position, and a methyl ester at the 3-position of the quinoline core [1]. The compound is listed in PubChem (CID 117246634), the European Chemicals Agency (ECHA) inventory, and is commercially available from multiple reputable vendors including Sigma-Aldrich (as product ENA964472363, 95% purity) and Biosynth (as WAD57908) . Its computed XLogP3 is 3.1 and topological polar surface area is 39.2 Ų, indicating moderate lipophilicity suitable for membrane permeability in biological systems [1]. The compound serves as a versatile building block in medicinal chemistry, particularly as an intermediate for synthesizing more complex quinoline-based pharmacophores [2].

Building block for quinoline-based pharmacophore synthesis
Moderate lipophilicity supports membrane permeability studies
Multi-vendor availability with documented QC documentation

Why Generic Substitution Fails


The quinoline-3-carboxylate scaffold is not a single interchangeable commodity; the specific identity and position of substituents at the 2- and 6-positions fundamentally alter both physicochemical properties and biological activity profiles. Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (XLogP3 = 3.1, TPSA = 39.2 Ų, MW = 239.63) is measurably distinct from its closest analogs: the 6-des-fluoro analog Methyl 2-chloroquinoline-3-carboxylate (MW = 221.64, XLogP3 approximately 2.5) lacks the electron-withdrawing fluorine that modulates ring electronics and metabolic stability, while the 2-des-chloro analog Methyl 6-fluoroquinoline-3-carboxylate (MW = 205.19) forfeits the chlorine leaving group essential for nucleophilic aromatic substitution (SNAr) derivatization chemistry [1]. Class-level structure-activity relationship (SAR) evidence from quinoline-pyrazole hybrid studies demonstrates that compounds derived from 6-fluoroquinoline scaffolds exhibit superior antibacterial inhibition activity compared to corresponding 6-methoxyquinoline analogs, establishing that the 6-fluoro substituent is not a passive structural feature but a determinant of bioactivity [2]. Furthermore, the methyl ester at the 3-position contributes a computed XLogP3 of 3.1 versus the more polar carboxylic acid analog (XLogP3 approximately 1.8 estimated), directly impacting membrane permeability and formulation behavior [1]. Because each substitution position independently and cooperatively contributes to the compound's utility as both a synthetic intermediate and a potential bioactive scaffold, replacement with an analog missing even one of these features constitutes a functionally different chemical entity, not a generic equivalent.

Target Compound
Methyl 2-chloro-6-fluoroquinoline-3-carboxylate (MW 239.63, XLogP3 3.1)
Substitute A
6-Des-fluoro analog lacks electron-withdrawing modulation; metabolic stability context may differ
Substitute B
2-Des-chloro analog forfeits chlorine leaving group essential for SNAr derivatization chemistry
Substitute C
Carboxylic acid analog may shift membrane permeability and formulation behavior

Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Acid and Des-halogen Analogs

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate exhibits a computed XLogP3 of 3.1, which is approximately 1.3 log units higher than the estimated value for its carboxylic acid counterpart 2-chloro-6-fluoroquinoline-3-carboxylic acid (estimated XLogP3 ~1.8 based on the acid functional group contribution), and approximately 0.6 log units higher than the 6-des-fluoro analog Methyl 2-chloroquinoline-3-carboxylate (estimated XLogP3 ~2.5) [1]. This difference corresponds to an approximately 20-fold higher theoretical partition coefficient for the methyl ester versus the free acid, and approximately 4-fold higher versus the des-fluoro methyl ester [1]. The topological polar surface area (TPSA) of 39.2 Ų for the target compound falls well within the Veber rule threshold (<140 Ų), predicting adequate oral bioavailability potential, while the absence of hydrogen bond donors (HBD = 0) contrasts with the carboxylic acid analog (HBD = 1), further affecting membrane permeation kinetics [1].

Lipophilicity vs. Analogs
Cross-study comparable
ΔXLogP3 ≈ +1.3 vs. acid; ~20-fold higher partition coefficient
Supports ester form selection for cell-based assay and prodrug research
Computed values; acid comparator estimated from functional group contributions
Physicochemical profiling Drug-likeness Membrane permeability

Purity and Analytical QC Documentation Comparison

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is commercially supplied at verified purity levels backed by batch-specific analytical documentation. Bidepharm (Bide Pharmatech) supplies this compound at 95% standard purity and provides batch Quality Control reports including NMR, HPLC, and GC analyses . Leyan (Shanghai Leyan Medical Technology) offers the compound at 98% purity . Sigma-Aldrich distributes the compound (ENA964472363) at 95% purity with Certificates of Analysis (COA) available for each lot, providing traceable documentation of identity and purity . In comparison, the des-fluoro analog Methyl 2-chloroquinoline-3-carboxylate (CAS 16498-85-4) is available from Sigma-Aldrich at unspecified purity without guaranteed multi-method batch QC on the standard product page, and the 2-des-chloro analog Methyl 6-fluoroquinoline-3-carboxylate has been listed as 'Discontinued' by at least one major supplier (CymitQuimica), indicating potential supply chain instability for this comparator .

Purity & QC Documentation
Direct head-to-head comparison
Multi-vendor ≥95% with NMR, HPLC, GC batch reports
Reduces risk of misidentified material for reproducible research
Des-chloro analog supply chain may be unstable; supplier pages reviewed 2024-2025
Chemical procurement Quality control Batch reproducibility

Antibacterial Activity Enhancement by 6-Fluoro Substitution

In a systematic SAR study of 21 quinoline-pyrazole hybrid derivatives, Nayak et al. (2016) demonstrated that compounds derived from 6-fluoroquinoline scaffolds exhibited superior antibacterial inhibition activity compared to corresponding 6-methoxyquinoline analogs [1]. Four derivatives (8b, 8c, 8j, 8o) displayed significant antitubercular activity with MIC values of 12.5 μg/mL against Mycobacterium tuberculosis, and compounds 8b, 8c, 8d, and 8g showed in vitro antibacterial activity comparable to the reference drug Ciprofloxacin against three common pathogenic bacterial strains [1]. The study explicitly concluded that 'compounds with CF₃/F group showed better inhibition activity,' establishing that the 6-fluoro substituent is a positive determinant of antibacterial potency within the quinoline scaffold class [1]. While this study does not directly test Methyl 2-chloro-6-fluoroquinoline-3-carboxylate itself, it establishes class-level precedent that the 6-fluoro substitution pattern present in the target compound contributes to enhanced antibacterial activity relative to non-fluorinated or methoxy-substituted quinoline analogs. Importantly, the target compound's additional 2-chloro substituent provides a handle for further derivatization via SNAr chemistry, a synthetic advantage not available with the 6-fluoro-only scaffold [2].

6-Fluoro Antibacterial Activity
Class-level inference
6-Fluoroquinoline hybrids: MIC 12.5 μg/mL (M. tuberculosis)
Supports 6-fluoro scaffold selection for antimicrobial screening context
Reported class-level SAR; target compound not directly tested in cited study
Antibacterial SAR Fluorine substitution Lead optimization

Orthogonal Reactivity for Multi-Vector Derivatization

Methyl 2-chloro-6-fluoroquinoline-3-carboxylate possesses two orthogonally reactive functional groups: the 2-chloro substituent, which is activated toward nucleophilic aromatic substitution (SNAr) by the electron-withdrawing quinoline nitrogen and the 3-ester group, and the 3-methyl ester, which can be selectively hydrolyzed to the carboxylic acid under basic conditions without affecting the 2-chloro group [1]. This contrasts with the direct carboxylic acid analog 2-chloro-6-fluoroquinoline-3-carboxylic acid, which requires protection/deprotection strategies for further esterification or amidation at the 3-position, adding synthetic steps . Published synthetic protocols demonstrate that 2-chloroquinoline-3-carboxylates serve as precursors for Ugi multi-component reactions with amines, carboxylic acids, and isocyanides to generate diamide derivatives with moderate to good antibacterial and antifungal activity, a transformation that requires the intact methyl ester for the Ugi condensation [2]. The presence of both a leaving group (2-Cl) and a protected carboxylate (3-COOCH₃) in the same molecule enables sequential or parallel diversification strategies that are not achievable with either the 2-unsubstituted or 3-unsubstituted analogs [3].

Orthogonal Reactivity
Supporting evidence
2-Cl (SNAr) + 3-COOCH₃ (hydrolyzable/amidable); ≥3 vectors
Enables sequential diversification without protecting group manipulation
Ugi multi-component reaction and standard hydrolysis conditions reported
Synthetic chemistry Building block Parallel derivatization

Antimicrobial Activity of 2-Chloro-6-fluoroquinoline Derivatives

Desai et al. (2012) synthesized and evaluated two novel series of compounds incorporating the 2-chloro-6-fluoroquinolin-3-yl moiety as the core scaffold: 2-(5-(2-chloro-6-fluoroquinolin-3-yl)-3-(aryl)-4,5-dihydro-1H-pyrazol-1-yl)thiazol-4(5H)-ones (series 4a-l) and N-(4-(2-chloro-6-fluoroquinolin-3-yl)-6-(aryl)pyrimidin-2-yl)-2-morpholinoacetamides (series 7a-l) [1]. Antimicrobial activity was measured against a panel of seven microorganisms including Escherichia coli (MTCC 443), Pseudomonas aeruginosa (MTCC 1688), Staphylococcus aureus (MTCC 96), Streptococcus pyogenes (MTCC 442), Candida albicans (MTCC 227), Aspergillus niger (MTCC 282), and Aspergillus clavatus (MTCC 1323) using serial broth dilution methodology [1]. The study reported that several compounds exhibited greater activity than reference drugs, establishing that the 2-chloro-6-fluoroquinoline core can serve as an effective scaffold for generating potent antimicrobial leads [1]. This provides direct experimental evidence that the 2-chloro-6-fluoro substitution pattern on the quinoline ring—exactly the substitution present in Methyl 2-chloro-6-fluoroquinoline-3-carboxylate—is compatible with and contributory to antimicrobial activity in elaborated derivatives, whereas the same study class does not provide equivalent data for 2-unsubstituted or 6-unsubstituted quinoline scaffolds [1].

2-Cl-6-F Scaffold Antimicrobial
Supporting evidence
Derivatives showed broad-spectrum activity exceeding reference drugs
Validates scaffold for antimicrobial screening context; supports library construction
Exact MIC values not extracted; serial broth dilution against 7 microbial strains
Antimicrobial screening Quinoline derivatives MIC determination

Optimal Application Scenarios


Antibacterial Lead Discovery with 6-Fluoro Scaffolds

Procurement of Methyl 2-chloro-6-fluoroquinoline-3-carboxylate is strategically justified in antibacterial drug discovery programs where the class-level SAR evidence indicates that 6-fluoroquinoline scaffolds confer superior inhibition activity over 6-methoxyquinoline analogs (Nayak et al., 2016) [1]. The methyl ester form provides the optimal balance of lipophilicity (XLogP3 = 3.1) for cellular penetration in bacterial assays while retaining synthetic versatility through orthogonal 2-Cl and 3-COOCH₃ reactivity. This compound should be prioritized over the carboxylic acid analog for programs requiring Ugi multi-component reactions or ester-based prodrug strategies, and over des-fluoro analogs for programs targeting enhanced antibacterial potency through fluorine-mediated electronic effects and metabolic stabilization.

Parallel Medicinal Chemistry Diversification

For high-throughput medicinal chemistry campaigns, this compound offers three distinct diversification vectors (2-Cl via SNAr, 3-COOCH₃ via hydrolysis/amidation/reduction, and quinoline ring via electrophilic substitution) from a single building block, reducing the number of starting materials that must be procured and inventoried. The documented availability from multiple vendors with batch-specific QC reports (Bidepharm: NMR/HPLC/GC at 95%; Leyan: 98%; Sigma-Aldrich: 95% with COA) ensures that re-supply with consistent quality is feasible across multi-year optimization programs, a logistical advantage not available for the discontinued des-chloro analog .

Focused Antimicrobial Library Construction

Based on the direct experimental evidence from Desai et al. (2012) demonstrating that derivatives bearing the 2-chloro-6-fluoroquinolin-3-yl core exhibit broad-spectrum antimicrobial activity exceeding reference drugs against Gram-positive, Gram-negative, and fungal pathogens, this compound is the preferred starting material for constructing focused antimicrobial libraries [2]. The validated scaffold reduces the risk of synthesizing inactive compounds compared to untested substitution patterns, and the commercial availability at defined purity levels supports reproducible SAR exploration.

Agrochemical Intermediate for Crop Protection

The electron-withdrawing 6-fluoro and 2-chloro substituents, combined with the lipophilic methyl ester (XLogP3 = 3.1), create a physicochemical profile suitable for passive membrane permeation in biological systems—a property relevant to both pharmaceutical and agrochemical applications [3]. As documented by Kuujia (2024), this compound is recognized as a versatile intermediate for the agrochemical industry, where fluorinated quinolines have established utility as fungicides and herbicides [3]. Procurement of this specific substitution pattern, rather than non-fluorinated or non-chlorinated analogs, is warranted because both halogen substituents contribute independently to target binding, metabolic stability, and environmental persistence profiles required in agrochemical development.

Application
Selection Property
Validation Focus
Antibacterial lead discovery
6-Fluoro scaffold class-level SAR review
MIC and antibacterial activity endpoints
Parallel medicinal chemistry
Orthogonal 2-Cl and 3-COOCH₃ reactivity
Multi-vector derivatization and batch reproducibility
Focused antimicrobial library
Validated 2-chloro-6-fluoroquinoline core
Antimicrobial screening context and SAR exploration
Agrochemical intermediate research
Moderate lipophilicity and halogen substitution
Environmental persistence and membrane permeation profile

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